![molecular formula C₁₄H₈Cl₂F₃NO₂ B1147096 (4S)-6-Cloro-4-[2-(2-clorociclopropil)etinil]-4-(trifluorometil)-1H-3,1-benzoxazin-2-ona CAS No. 1322625-98-8](/img/structure/B1147096.png)

(4S)-6-Cloro-4-[2-(2-clorociclopropil)etinil]-4-(trifluorometil)-1H-3,1-benzoxazin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

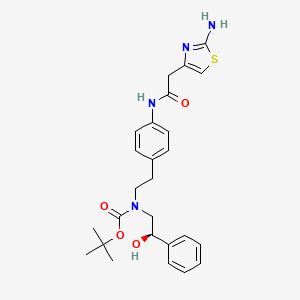

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, also known as (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a useful research compound. Its molecular formula is C₁₄H₈Cl₂F₃NO₂ and its molecular weight is 350.12. The purity is usually 95%.

BenchChem offers high-quality (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hidrogenación Asimétrica

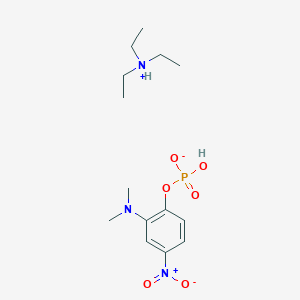

Este compuesto se ha utilizado en la hidrogenación asimétrica de cetonas trifluorometiladas {svg_1}. Debido a sus propiedades estereoelectrónicas, las cetonas trifluorometiladas (o perfluoroalquilo) son sustratos desafiantes en la hidrogenación (de transferencia) asimétrica {svg_2}. El desarrollo de los sistemas de catálisis de iridio/f-amphol e iridio/f-ampha proporciona un método altamente eficiente para la síntesis de 2,2,2-trifluoroetanoles secundarios quirales con altos rendimientos (hasta el 99%) y excelentes enantioselectividades (hasta el 99% ee) {svg_3}.

Síntesis de Odanacatib y LX-1031

La practicidad de esta metodología se demostró a través de la preparación fácil de los intermedios clave de Odanacatib y LX-1301 {svg_4}. Estos son compuestos farmacéuticos importantes, y la capacidad de sintetizarlos de manera eficiente es crucial para su producción {svg_5}.

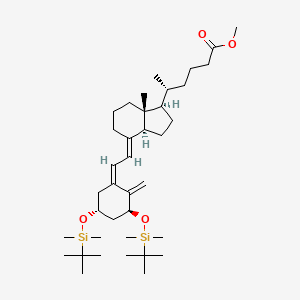

Etiquetado de ADN

Una molécula llamada EdU, que se utiliza comúnmente en experimentos de laboratorio para etiquetar ADN, es reconocida por las células humanas como daño al ADN {svg_6}. Esto desencadena un proceso descontrolado de reparación del ADN que finalmente es fatal para las células afectadas, incluidas las células cancerosas {svg_7}.

Propiedades Anticancerígenas

Las propiedades inesperadas de EdU sugieren que valdría la pena llevar a cabo estudios adicionales de su potencial, particularmente contra los cánceres cerebrales {svg_8}. El descubrimiento apunta a la posibilidad de utilizar EdU como base para un tratamiento contra el cáncer, dada su toxicidad y su selectividad para las células que se dividen rápidamente {svg_9}.

Estudios de Replicación del ADN

Los científicos añaden EdU a las células en experimentos de laboratorio para reemplazar la timidina en el ADN {svg_10}. Se puede utilizar de manera relativamente fácil y eficiente para etiquetar y rastrear el ADN, por ejemplo, en estudios del proceso de replicación del ADN durante la división celular {svg_11}.

Reparación por Excisión de Nucleótidos

EdU, por razones que aún no están claras, altera el ADN de una manera que provoca una respuesta de reparación llamada reparación por escisión de nucleótidos {svg_12}. Este proceso implica la eliminación de un corto tramo de ADN dañado y la re-síntesis de una cadena de reemplazo {svg_13}.

Mecanismo De Acción

- However, benzoxazinones (the class to which this compound belongs) are known to impact various cellular processes, including inflammation, oxidative stress, and cell signaling pathways .

- Impact on Bioavailability :

Biochemical Pathways

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to influence its interaction with enzymes involved in oxidative stress responses . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways related to cell proliferation and apoptosis . This modulation can lead to changes in gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction . For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is crucial for its potential therapeutic applications.

Metabolic Pathways

(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s presence can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis. Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of (4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVZKIFRATURHW-LIVBHKQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)